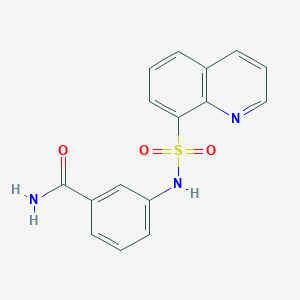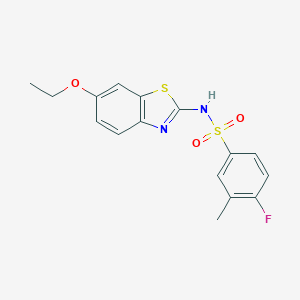![molecular formula C21H17NO5S2 B280945 Ethyl 2-phenyl-5-[(2-thienylsulfonyl)amino]-1-benzofuran-3-carboxylate](/img/structure/B280945.png)
Ethyl 2-phenyl-5-[(2-thienylsulfonyl)amino]-1-benzofuran-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-phenyl-5-[(2-thienylsulfonyl)amino]-1-benzofuran-3-carboxylate, also known as EPTB, is a chemical compound that has been used in scientific research for its potential therapeutic properties. EPTB belongs to the class of benzofuran derivatives, which have been shown to possess a range of biological activities, including anti-inflammatory, anticancer, and antiviral properties.
Mechanism of Action
The mechanism of action of Ethyl 2-phenyl-5-[(2-thienylsulfonyl)amino]-1-benzofuran-3-carboxylate is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. Inhibition of topoisomerase II can lead to DNA damage and cell death. This compound has also been shown to inhibit the activation of NF-κB, a signaling pathway that plays a key role in inflammation and cancer.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. In addition to its anticancer and anti-inflammatory properties, this compound has been shown to inhibit the growth of bacteria and viruses. This compound has also been shown to reduce oxidative stress, which is a key factor in the development of many diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of using Ethyl 2-phenyl-5-[(2-thienylsulfonyl)amino]-1-benzofuran-3-carboxylate in lab experiments is its potent anticancer activity. This compound has been shown to be effective against a range of cancer cell lines, making it a promising candidate for further research. Another advantage is its anti-inflammatory activity, which could be useful in the development of drugs for the treatment of inflammatory diseases.
One of the limitations of using this compound in lab experiments is its potential toxicity. While this compound has been shown to be effective against cancer cells, it may also be toxic to healthy cells. Another limitation is the lack of information on its pharmacokinetics and pharmacodynamics, which could limit its potential use as a therapeutic agent.
Future Directions
There are several future directions for research on Ethyl 2-phenyl-5-[(2-thienylsulfonyl)amino]-1-benzofuran-3-carboxylate. One area of research could be the development of this compound-based drugs for the treatment of cancer and inflammatory diseases. Another area of research could be the investigation of the mechanism of action of this compound, which could lead to the development of more potent and selective inhibitors of topoisomerase II and NF-κB. Finally, further studies on the pharmacokinetics and pharmacodynamics of this compound could provide valuable information for the development of safe and effective drugs.
Synthesis Methods
The synthesis of Ethyl 2-phenyl-5-[(2-thienylsulfonyl)amino]-1-benzofuran-3-carboxylate involves a multi-step process that starts with the reaction of 2-thiophenecarboxylic acid with thionyl chloride to form 2-thienylsulfonyl chloride. This intermediate is then reacted with 2-aminophenol to form 2-(2-thienylsulfonylamino)phenol, which is further reacted with ethyl 2-bromo-3-oxobutanoate to form this compound.
Scientific Research Applications
Ethyl 2-phenyl-5-[(2-thienylsulfonyl)amino]-1-benzofuran-3-carboxylate has been studied for its potential therapeutic properties in various scientific research applications. One of the main areas of research has been its anticancer activity. Studies have shown that this compound exhibits potent cytotoxic effects against various cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
In addition to its anticancer activity, this compound has been studied for its anti-inflammatory properties. Inflammation is a key factor in the development of many diseases, including arthritis, asthma, and cardiovascular disease. Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines, which are molecules that play a key role in the inflammatory response.
Properties
Molecular Formula |
C21H17NO5S2 |
|---|---|
Molecular Weight |
427.5 g/mol |
IUPAC Name |
ethyl 2-phenyl-5-(thiophen-2-ylsulfonylamino)-1-benzofuran-3-carboxylate |
InChI |
InChI=1S/C21H17NO5S2/c1-2-26-21(23)19-16-13-15(22-29(24,25)18-9-6-12-28-18)10-11-17(16)27-20(19)14-7-4-3-5-8-14/h3-13,22H,2H2,1H3 |
InChI Key |
JHIJNPQTKCTDKX-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(OC2=C1C=C(C=C2)NS(=O)(=O)C3=CC=CS3)C4=CC=CC=C4 |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C1C=C(C=C2)NS(=O)(=O)C3=CC=CS3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-methoxyethyl)-2-[(8-quinolinylsulfonyl)amino]benzamide](/img/structure/B280863.png)
![N-[2-(4-morpholinylcarbonyl)phenyl]-8-quinolinesulfonamide](/img/structure/B280866.png)
![N-(2-furylmethyl)-3-[(8-quinolinylsulfonyl)amino]benzamide](/img/structure/B280867.png)

![N-(4-chlorophenyl)-2-[(8-quinolinylsulfonyl)amino]benzamide](/img/structure/B280869.png)

![5-[(2,5-Dimethoxyanilino)sulfonyl]-2-methylbenzoic acid](/img/structure/B280875.png)
![5-[(2,5-Dimethoxyanilino)sulfonyl]-2-methoxybenzoic acid](/img/structure/B280876.png)
![5-{[Benzyl(methyl)amino]sulfonyl}-2-methylbenzoic acid](/img/structure/B280882.png)





